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Compound of Interest

Compound Name: 2-Ethylpyrrolidine

Cat. No.: B092002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Ethylpyrrolidine (CAS No. 1003-28-7). Due to the limited availability of experimentally

verified spectra in public databases, this guide combines predicted data, information from

similar compounds, and established spectroscopic principles to offer a robust analytical profile.

This document is intended to support researchers in the identification, characterization, and

quality control of this compound.
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Property Value

Chemical Name 2-Ethylpyrrolidine

CAS Number 1003-28-7

Molecular Formula C₆H₁₃N

Molecular Weight 99.17 g/mol

Structure

Mass Spectrometry
Mass spectrometry of 2-Ethylpyrrolidine is expected to proceed through typical fragmentation

pathways for cyclic amines. The molecular ion peak (M+) should be observed at m/z 99. The

fragmentation is dominated by alpha-cleavage, leading to the loss of the ethyl group or ring

opening.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Ethylpyrrolidine

m/z Proposed Fragment Ion Fragmentation Pathway

99 [C₆H₁₃N]⁺• Molecular Ion (M⁺•)

84 [C₅H₁₀N]⁺
Loss of a methyl radical (•CH₃)

from the ethyl group

70 [C₄H₈N]⁺
Alpha-cleavage with loss of the

ethyl radical (•C₂H₅)

56 [C₃H₆N]⁺ Ring fragmentation

43 [C₂H₅N]⁺
Further fragmentation of the

pyrrolidine ring
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Sample Preparation: For a volatile amine like 2-Ethylpyrrolidine, direct injection of a diluted

sample is typically sufficient.

Prepare a 1 mg/mL stock solution of 2-Ethylpyrrolidine in a volatile organic solvent such as

dichloromethane or methanol.

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to

prevent column overloading.

Injector Temperature: 250 °C.

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-300.

Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.

¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum of 2-Ethylpyrrolidine is predicted to show six distinct signals,

corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by

the nitrogen atom and the alkyl substitution.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-Ethylpyrrolidine

Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 60-65

C5 45-50

C3 30-35

C4 20-25

C1' 25-30

C2' 10-15

Note: These are predicted values and may vary from experimental results.[1]

Experimental Protocol: ¹³C-NMR Spectroscopy
Sample Preparation:

Dissolve 5-20 mg of 2-Ethylpyrrolidine in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, CD₃OD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

Spectrometer: 400 MHz or higher field strength.
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Nucleus: ¹³C.

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Spectral Width: 0-220 ppm.

¹H-NMR Spectroscopy
The ¹H-NMR spectrum of 2-Ethylpyrrolidine is expected to show complex multiplets due to

spin-spin coupling between adjacent protons. The protons on the carbon adjacent to the

nitrogen will be deshielded and appear at a higher chemical shift.

Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities for 2-Ethylpyrrolidine

Proton(s)
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H2 2.8 - 3.2 Multiplet

H5 2.6 - 3.0 Multiplet

H1'a 1.4 - 1.6 Multiplet

H1'b 1.2 - 1.4 Multiplet

H3, H4, NH 1.5 - 2.0 Broad Multiplet

H2' 0.8 - 1.0 Triplet

Note: These are predicted values and may vary from experimental results. The NH proton

signal may be broad and its chemical shift can be concentration and solvent dependent.[2]

Experimental Protocol: ¹H-NMR Spectroscopy
Sample Preparation:
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Dissolve 2-5 mg of 2-Ethylpyrrolidine in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, CD₃OD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

Spectrometer: 400 MHz or higher field strength.

Nucleus: ¹H.

Pulse Program: Standard ¹H experiment (e.g., zg30).

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethylpyrrolidine will be characteristic of a secondary cyclic amine. The

key absorptions will be the N-H stretch, C-H stretches, and C-N stretch. The following data is

based on the known spectrum of pyrrolidine and typical values for secondary amines.[3][4][5][6]

Table 4: Expected Infrared Absorption Bands for 2-Ethylpyrrolidine
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Wavenumber (cm⁻¹) Vibration Type Intensity

3300 - 3500 N-H Stretch (secondary amine) Weak-Medium, Sharp

2850 - 2960 C-H Stretch (sp³ C-H) Strong

1450 - 1470 CH₂ Bend Medium

1370 - 1380 CH₃ Bend Medium

1020 - 1250 C-N Stretch (aliphatic amine) Weak-Medium

665 - 910 N-H Wag (secondary amine) Broad, Strong

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a single drop of neat 2-Ethylpyrrolidine liquid directly onto the center of the ATR

crystal.

FT-IR Spectrometer Parameters:

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Experimental Workflow
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The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a liquid organic compound such as 2-Ethylpyrrolidine.
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Caption: General workflow for the spectroscopic analysis of 2-Ethylpyrrolidine.

This guide provides a foundational set of expected spectroscopic data and standardized

protocols for the analysis of 2-Ethylpyrrolidine. Researchers are encouraged to use this

information as a baseline for their experimental work and to contribute experimentally verified

data to public databases to enhance the collective understanding of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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